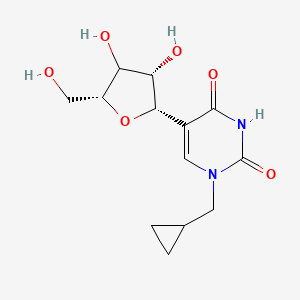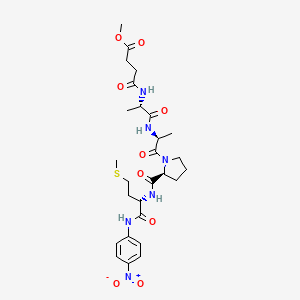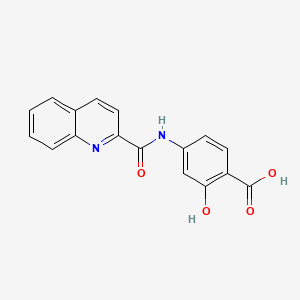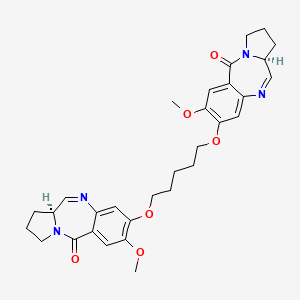
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide is a chemical compound with the molecular formula C16H14F3N3O3 and a molecular weight of 353.30 g/mol . This compound is known for its role as a potent and selective agonist of the potassium K2P channel TASK-3 (KCNK9) . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic compound, followed by reduction to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide is widely used in scientific research due to its ability to selectively activate the TASK-3 potassium channel . This property makes it valuable in studies related to:
Chemistry: Investigating the reactivity and stability of trifluoromethyl-substituted aromatic compounds.
Biology: Exploring the role of potassium channels in cellular physiology.
Medicine: Potential therapeutic applications in conditions involving potassium channel dysfunction.
Industry: Development of new materials and chemical processes leveraging its unique properties.
Mécanisme D'action
The compound exerts its effects by selectively activating the TASK-3 potassium channel (KCNK9) . This activation leads to changes in cellular ion flow, which can influence various physiological processes. The molecular targets and pathways involved include the modulation of membrane potential and cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide include:
- 2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide
- 2-Fluoro-N-methyl-4-nitrobenzamide
Uniqueness
What sets this compound apart is its high selectivity and potency as a TASK-3 potassium channel agonist . This specificity makes it a valuable tool in research focused on potassium channel function and related physiological processes.
Propriétés
Formule moléculaire |
C16H14F3N3O3 |
|---|---|
Poids moléculaire |
353.30 g/mol |
Nom IUPAC |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)13-10-12(22(24)25)6-7-14(13)20-8-9-21-15(23)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2,(H,21,23) |
Clé InChI |
LUJDPMMSYZQCHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)


![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)

![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
